molecular formula C11H13NO B11912845 (2-Methylaziridin-1-yl)(3-methylphenyl)methanone CAS No. 21384-43-0

(2-Methylaziridin-1-yl)(3-methylphenyl)methanone

Cat. No.: B11912845
CAS No.: 21384-43-0
M. Wt: 175.23 g/mol
InChI Key: JTMBESZNZQCEKS-UHFFFAOYSA-N
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Description

(2-Methylaziridin-1-yl)(3-methylphenyl)methanone is a chemical compound with the molecular formula C11H13NO. It is known for its unique structure, which includes an aziridine ring attached to a phenyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylaziridin-1-yl)(3-methylphenyl)methanone typically involves the reaction of 3-methylbenzoyl chloride with 2-methylaziridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can help in maintaining the desired temperature and pressure, thus optimizing the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The aziridine ring in this compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols can open the ring and form new compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, mild heating or room temperature.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted aziridines.

Scientific Research Applications

(2-Methylaziridin-1-yl)(3-methylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2-Methylaziridin-1-yl)(3-methylphenyl)methanone involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the disruption of DNA replication, which is of particular interest in the development of anticancer agents.

Comparison with Similar Compounds

    (2-Methylaziridin-1-yl)(phenyl)methanone: Similar structure but lacks the methyl group on the phenyl ring.

    (2-Ethylaziridin-1-yl)(3-methylphenyl)methanone: Similar structure but with an ethyl group instead of a methyl group on the aziridine ring.

Uniqueness: (2-Methylaziridin-1-yl)(3-methylphenyl)methanone is unique due to the presence of both a methyl group on the phenyl ring and a methyl group on the aziridine ring

Properties

CAS No.

21384-43-0

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(2-methylaziridin-1-yl)-(3-methylphenyl)methanone

InChI

InChI=1S/C11H13NO/c1-8-4-3-5-10(6-8)11(13)12-7-9(12)2/h3-6,9H,7H2,1-2H3

InChI Key

JTMBESZNZQCEKS-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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